Dibenzofuran-4,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-4,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGSNOHAGNQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC3=C2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88818-47-7 | |
| Record name | Dibenzofuran-4,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088818477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZOFURAN-4,6-DICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYR5HY07OV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Dibenzofuran 4,6 Dicarboxylic Acid
Direct and Multi-step Synthetic Pathways to Dibenzofuran-4,6-dicarboxylic Acid
The creation of the this compound structure is primarily accomplished through methods that functionalize the pre-existing dibenzofuran (B1670420) skeleton.
A highly effective and regioselective method for the synthesis of this compound is through directed ortho-metalation (DoM) of dibenzofuran, followed by carboxylation. wikipedia.orgorganic-chemistry.org This strategy leverages the directing ability of the endocyclic oxygen atom, which acts as a Lewis basic site to coordinate with an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the adjacent ortho-protons at positions 4 and 6, which are the most kinetically acidic protons. uwindsor.ca
The process typically begins with the treatment of dibenzofuran with a strong base, such as sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). orgsyn.org The TMEDA complexes with the lithium cation, breaking up the alkyllithium aggregates and increasing the basicity of the reagent. baranlab.org This leads to the formation of 4,6-dilithiodibenzofuran. orgsyn.orgekb.eg The subsequent reaction of this dianionic intermediate with an electrophile, specifically gaseous carbon dioxide, introduces the carboxylic acid functionalities at the 4 and 6 positions to yield the target molecule. orgsyn.org A notable advantage of using gaseous CO2 over solid dry ice is the significant improvement in yield, as it minimizes competitive protonation and side reactions. orgsyn.org
Table 1: Directed Ortho-Metalation and Carboxylation of Dibenzofuran orgsyn.org
| Step | Precursor | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1. Dilithiation | Dibenzofuran | sec-Butyllithium, TMEDA, Diethyl ether | -78°C to 25°C, 24 hr | 4,6-Dilithiodibenzofuran | In situ |
Palladium-catalyzed reactions offer an alternative strategy for constructing the core dibenzofuran ring system, which can then be functionalized. rsc.org These methods often involve an intramolecular C-H activation and C-O bond formation. nih.govsemanticscholar.orgacs.orgfigshare.com A common approach starts with a 2-arylphenol precursor. acs.org In the presence of a palladium catalyst, often Pd(OAc)2, and an oxidant (such as air), an intramolecular cyclization occurs where a C-H bond on one aromatic ring is activated and subsequently forms a C-O bond with the phenolic oxygen, closing the central furan (B31954) ring to form the dibenzofuran skeleton. nih.govacs.org
This catalytic cycle is believed to proceed through a Pd(0)/Pd(II) mechanism, and studies have indicated that the turnover-limiting step is often the C-O reductive elimination rather than the C-H activation itself. nih.govacs.org While this method is powerful for creating a variety of substituted dibenzofurans, the direct synthesis of this compound via this route has not been prominently reported. biointerfaceresearch.comorganic-chemistry.org The synthesis would require precursors with appropriately positioned carboxyl groups or functional groups that can be later converted to carboxylic acids. Therefore, this approach is considered a multi-step strategy where the core is first assembled catalytically, followed by functionalization steps like the ortho-metalation described previously.
Evaluating the synthesis of this compound through the lens of green chemistry highlights distinct trade-offs between the primary synthetic routes. beilstein-journals.org The directed ortho-metalation pathway, while high-yielding, presents several challenges from a green chemistry perspective. It is a stoichiometric process that requires multiple equivalents of a hazardous and pyrophoric organolithium reagent. The reaction is typically conducted at cryogenic temperatures (-78°C), which is energy-intensive, and utilizes ethereal solvents like diethyl ether, which have safety concerns. orgsyn.org
In contrast, palladium-catalyzed C-H activation approaches for forming the dibenzofuran core align better with green chemistry principles, primarily because they are catalytic. researchgate.netresearchgate.net The use of a catalyst reduces waste compared to stoichiometric reagents. researchgate.net Furthermore, many of these reactions can utilize air as the terminal oxidant, which is an environmentally benign choice. acs.org However, these methods often require high reaction temperatures and the use of palladium, a precious metal, which has cost and sustainability implications. The ideal "green" synthesis would involve a catalytic, atom-economical process using renewable starting materials and non-hazardous solvents, a goal that continues to drive research in this area. hse.rustanford.edu
Derivatization and Functional Group Interconversions of this compound
The two carboxylic acid groups of this compound are key functional handles that allow for extensive derivatization, making it a valuable precursor for more complex molecules.
The carboxylic acid functionalities of this compound can be readily converted into more reactive derivatives such as acid chlorides, esters, and amides. khanacademy.org The transformation into the corresponding diacid chloride, Dibenzofuran-4,6-dicarbonyl chloride, is a crucial first step for many subsequent reactions. This is typically achieved by treating the diacid with thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgyoutube.com
Once formed, the highly electrophilic diacid chloride serves as a versatile intermediate. youtube.com It can react with various nucleophiles. For instance, reaction with alcohols in the presence of a base yields the corresponding diesters, while reaction with primary or secondary amines produces diamides. libretexts.orgorganic-chemistry.org A well-documented example is the reaction of Dibenzofuran-4,6-dicarbonyl chloride with two equivalents of an amino alcohol, such as (R)-phenylglycinol, in the presence of triethylamine to form a chiral diamide. orgsyn.org This reaction proceeds smoothly and is a key step in the synthesis of important chiral ligands.
Table 2: Derivatization Reactions of this compound orgsyn.org
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl2), cat. DMF, Chloroform | 68°C, 3 hr | Dibenzofuran-4,6-dicarbonyl chloride |
The rigid, V-shaped structure of the dibenzofuran core makes this compound an attractive building block for creating ligands for asymmetric catalysis and for constructing polymers with defined architectures. orgsyn.org
A prime example in ligand synthesis is its use as a precursor for the DBFOX/PH ligand. orgsyn.org The synthesis involves converting the diacid to the diamide, as described above. The resulting diamide is then cyclized to form the bis(oxazoline) moiety, yielding the tridentate DBFOX/PH ligand. This class of ligands is highly effective in various metal-catalyzed asymmetric reactions. orgsyn.org
In the realm of polymer and materials science, dicarboxylic acids are fundamental linkers for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgmdpi.com The defined geometry and rigidity of this compound make it a promising candidate for a "strut" or "linker" in the construction of porous crystalline materials. By coordinating the carboxylate groups with metal ions or clusters, it is possible to generate extended networks with potential applications in gas storage, separation, and catalysis. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dibenzofuran |
| sec-Butyllithium |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| 4,6-Dilithiodibenzofuran |
| Palladium(II) acetate (Pd(OAc)2) |
| Dibenzofuran-4,6-dicarbonyl chloride |
| Thionyl chloride |
| N,N-dimethylformamide (DMF) |
| (R)-Phenylglycinol |
| Triethylamine |
| (R,R)-Dibenzofuran-4,6-dicarboxylic acid bis(2-hydroxy-1-phenylethyl) amide |
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of Dibenzofuran-4,6-dicarboxylic Acid and its Complexes.researchgate.netscience.govprobes-drugs.orgnih.gov
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. researchgate.net This technique has been instrumental in elucidating the structure of this compound and its coordination complexes, revealing key details about its molecular geometry and interactions. ncats.ioresearchgate.netdesy.detemple.edu
In the crystalline state, molecules of this compound are organized in a highly ordered fashion, primarily dictated by hydrogen bonding interactions. The carboxylic acid groups are the principal players in forming these networks. The crystal structure often reveals extensive networks of hydrogen bonds, which can link the molecules into intricate one-, two-, or three-dimensional arrays. mdpi.com These interactions are crucial in stabilizing the crystal lattice.
The formation of hydrogen-bonded dimers is a common motif, where two molecules are linked through their carboxylic acid groups. researchgate.net Beyond simple dimers, more extended hydrogen-bonding chains and sheets can be formed, involving both the carboxylic acid protons and the oxygen atoms of the dibenzofuran (B1670420) ring. The specific nature of these networks can be influenced by the presence of co-crystallized solvent molecules or the formation of metal complexes. In complexes, the carboxylate groups can coordinate to metal centers, leading to even more diverse and complex supramolecular architectures. researchgate.net
Table 1: Representative Hydrogen Bond Geometries in Dicarboxylic Acid Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···O | ~ 0.98 | ~ 1.6-1.8 | ~ 2.6-2.8 | ~ 170-180 |
| C-H···O | ~ 1.08 | ~ 2.2-2.6 | ~ 3.2-3.6 | ~ 150-170 |
Note: The data in this table are generalized from typical dicarboxylic acid crystal structures and serve as illustrative examples. Actual values for this compound may vary.
The dibenzofuran core of the molecule is largely planar. However, the orientation of the carboxylic acid groups relative to the fused ring system is a key conformational feature. X-ray diffraction studies allow for the precise measurement of the torsion angles between the plane of the dibenzofuran ring and the planes of the carboxylic acid groups. These angles are influenced by the packing forces within the crystal and the hydrogen-bonding network. In some crystal forms, the carboxylic acid groups may be nearly coplanar with the dibenzofuran ring to maximize conjugation, while in others, they may be twisted out of the plane to accommodate steric hindrance or optimize hydrogen bonding.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis.probes-drugs.org
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics in both solution and the solid state.
Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and establishing the connectivity between atoms. science.govbeilstein-journals.orgwordpress.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY spectra would show correlations between adjacent protons on the benzene (B151609) rings, aiding in their sequential assignment. sdsu.eduslideshare.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the assignments of their attached protons.
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H - ¹H | Connectivity of adjacent protons on the aromatic rings. |
| HMQC/HSQC | ¹H - ¹³C (¹J) | Direct one-bond correlations between protons and the carbons they are attached to. |
| HMBC | ¹H - ¹³C (²J, ³J) | Long-range correlations, confirming the carbon skeleton and the position of substituents. |
While solution NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR can be used to study polymorphism (the existence of multiple crystal forms), to characterize the local environment of the carbon and proton atoms, and to probe the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis.probes-drugs.org
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in intermolecular interactions. nih.govresearchgate.net
For this compound, the most prominent features in the FTIR and Raman spectra are associated with the carboxylic acid groups and the dibenzofuran core. capes.gov.brdaneshyari.com
Carboxylic Acid Vibrations : The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the FTIR spectrum in the region of 3300-2500 cm⁻¹, characteristic of strong hydrogen bonding. The C=O (carbonyl) stretching vibration is observed as a strong, sharp band, typically in the range of 1720-1680 cm⁻¹. The position of this band is sensitive to the extent of hydrogen bonding; stronger hydrogen bonds tend to shift the C=O stretch to lower wavenumbers.
Dibenzofuran Core Vibrations : The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O-C stretching vibrations of the furan (B31954) ring are also characteristic.
By comparing the spectra of this compound in different states (e.g., solid vs. solution) or in its free form versus its metal complexes, valuable information can be obtained about changes in hydrogen bonding and coordination to metal ions. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H stretch (H-bonded) | 3300 - 2500 | FTIR, Raman |
| Aromatic C-H stretch | 3100 - 3000 | FTIR, Raman |
| C=O stretch | 1720 - 1680 | FTIR, Raman |
| Aromatic C=C stretch | 1600 - 1400 | FTIR, Raman |
| C-O-C stretch | 1300 - 1000 | FTIR, Raman |
Note: These are general ranges and the exact peak positions can vary based on the specific molecular environment.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds and the confirmation of known structures. In the case of this compound, HRMS provides the high-accuracy mass measurement necessary to validate its molecular formula and offers insights into its structure through detailed fragmentation analysis.
Molecular Formula Validation
The elemental composition of this compound is C₁₄H₈O₅. The theoretical exact mass of this compound, calculated from the most abundant isotopes of its constituent atoms, is 256.03717335 Da. lcms.cz High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of a few parts per million (ppm).
An experimental HRMS measurement of the molecular ion of this compound that closely matches the theoretical exact mass provides unambiguous confirmation of its molecular formula. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Predicted HRMS Data for this compound Adducts
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful in identifying the compound in different HRMS experimental conditions. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 257.04445 |
| [M+Na]⁺ | 279.02639 |
| [M-H]⁻ | 255.02989 |
| [M+NH₄]⁺ | 274.07099 |
| [M+K]⁺ | 295.00033 |
This is an interactive data table. You can sort and filter the data as needed.
Fragmentation Studies
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide crucial information about the compound's structure. While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation pattern can be predicted based on the known behavior of dicarboxylic acids and aromatic systems. researchgate.netresearchgate.netlibretexts.org
Common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net The loss of a hydroxyl radical (•OH) and the entire carboxyl group (•COOH) are also characteristic cleavages. libretexts.org
For this compound, the following fragmentation patterns are anticipated:
Decarboxylation: The loss of one or both carboxyl groups as CO₂ is a highly probable fragmentation pathway. The loss of a single CO₂ molecule would result in a fragment ion with an m/z corresponding to [M-CO₂]. A subsequent loss of the second CO₂ molecule would lead to a further decrease in mass.
Loss of Water: The elimination of a water molecule from the molecular ion can occur, particularly in the gas phase, leading to the formation of an anhydride-like structure. Predicted HRMS data suggests a fragment corresponding to [M+H-H₂O]⁺ at an m/z of 239.03443. uni.lu
Cleavage of the Carboxyl Group: Fragmentation can involve the loss of a hydroxyl group (m/z loss of 17) or the entire carboxylic acid group (m/z loss of 45).
Predicted and Theoretical Fragmentation Data for this compound
The table below summarizes the predicted and theoretical fragment ions based on common fragmentation pathways for carboxylic acids.
| Fragmentation | Neutral Loss | Theoretical Fragment m/z ([M-H]⁻ as precursor) | Predicted Fragment m/z ([M+H]⁺ as precursor) |
| Loss of Water | H₂O (18.01 Da) | 237.0188 | 239.03443 |
| Loss of Carbon Dioxide | CO₂ (44.00 Da) | 211.0290 | Not Predicted |
| Loss of Hydroxyl Radical | •OH (17.00 Da) | 238.0239 | Not Predicted |
| Loss of Carboxyl Group | •COOH (45.00 Da) | 210.0211 | Not Predicted |
This is an interactive data table. You can sort and filter the data as needed.
The stable dibenzofuran core is expected to be a major and relatively stable fragment in the mass spectrum after the initial losses from the carboxylic acid groups. Further fragmentation of the dibenzofuran ring system would require higher collision energies. The precise fragmentation pattern and the relative abundance of the fragment ions would provide definitive structural confirmation.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For Dibenzofuran-4,6-dicarboxylic acid, DFT calculations provide a detailed understanding of its geometry, stability, and electronic distribution. mdpi.comyoutube.com Studies on related dibenzofuran (B1670420) compounds, such as polychlorinated dibenzofurans, have demonstrated the utility of DFT in predicting molecular stability and planarity. mdpi.com The presence of two carboxylic acid groups on the dibenzofuran framework is expected to significantly influence its electronic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. masterorganicchemistry.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran ring system, while the LUMO would likely be distributed across the entire molecule, with significant contributions from the electron-withdrawing carboxylic acid groups. The introduction of substituents can significantly alter the HOMO-LUMO gap. For instance, in some aromatic systems, electron-withdrawing groups have been shown to reduce the energy gap, thereby increasing reactivity. beilstein-journals.org
Table 1: Illustrative Frontier Orbital Energies and Properties of a Related Aromatic Dithiocarbazate Derivative
| Parameter | Value (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
This data is for S-benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an example of values obtained through DFT calculations. A lower energy gap is associated with higher chemical reactivity and polarizability. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.com The MEP map illustrates regions of positive and negative electrostatic potential. In general, electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, whereas electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. wuxiapptec.comresearchgate.net
For this compound, the MEP map would show the most negative potential around the oxygen atoms of the carboxylic acid groups, indicating their high electron density. Conversely, the most positive potential would be located on the acidic hydrogen atoms of these groups, making them the primary sites for deprotonation. wuxiapptec.comsemanticscholar.orgnih.gov The aromatic rings would exhibit intermediate potential. The correlation between the maximum electrostatic potential near acidic hydrogens and their pKa values is well-established for carboxylic acids. wuxiapptec.comsemanticscholar.org
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when the total number of electrons is altered. This allows for the prediction of sites for nucleophilic (f+) and electrophilic (f-) attack. researchgate.net In this compound, the carboxylic acid carbons would be expected to be primary sites for nucleophilic attack, while the oxygen atoms would be susceptible to electrophilic attack.
Table 2: Illustrative Quantum Chemical Descriptors for Imidazolin-4-one Derivatives
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity (ω) (eV) |
| 2a | -3.278 | 1.998 | 0.250 | 2.688 |
| 2b | -3.258 | 1.993 | 0.250 | 2.663 |
| 2c | -3.300 | 1.978 | 0.252 | 2.757 |
This table presents data for a series of related heterocyclic compounds to illustrate the typical values of global reactivity descriptors calculated via DFT. These values help in comparing the relative reactivity of different molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Interaction Dynamics
While specific molecular dynamics (MD) simulations for this compound are not widely reported, the methodology is highly applicable. MD simulations can provide insights into the conformational flexibility of the molecule, particularly the rotation of the carboxylic acid groups around their single bonds to the dibenzofuran core. These simulations can also model the interactions of the molecule with its environment, such as solvent molecules or other species in solution. researchgate.netnih.govrsc.org Understanding these dynamics is crucial for predicting its behavior in different media and its ability to participate in hydrogen bonding networks, which is important for its application in polymers and materials science. ontosight.ai
Quantum Chemical Prediction of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. rsc.orgnih.gov By calculating the magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of complex spectra. rsc.orgnih.gov For this compound, theoretical predictions of its 1H and 13C NMR chemical shifts, as well as its IR absorption frequencies, would be invaluable for its characterization. Studies on similar complex organic molecules have shown good agreement between calculated and experimental spectroscopic data. nih.gov
Reactivity Profiles and Reaction Mechanisms
Acid-Base Properties and Proton Transfer Mechanisms
The most prominent chemical characteristic of Dibenzofuran-4,6-dicarboxylic acid is its nature as a Brønsted-Lowry acid. ebi.ac.uk The two carboxylic acid (-COOH) groups attached to the aromatic core at the 4 and 6 positions are responsible for this property. ontosight.ai
Table 1: Acidic Properties of this compound
| Property | Description | Source |
| Acid Type | Brønsted-Lowry Acid | ebi.ac.uk |
| Functional Groups | Two carboxylic acid groups at positions 4 and 6 | ontosight.aidrugbank.com |
| Proton Donation | Capable of donating two protons (hydrons) sequentially. | ebi.ac.uk |
| Stabilization | The resulting carboxylate anions are stabilized by resonance. |
Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Core
The dibenzofuran core itself can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation and Friedel-Crafts reactions. ekb.eg However, the reactivity of the aromatic rings in this compound is significantly modified by the presence of the two carboxylic acid substituents.
Carboxylic acid groups are strong deactivating groups and meta-directors for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles.
In the case of this compound:
Ring Deactivation : Both benzene (B151609) rings are deactivated towards EAS compared to unsubstituted dibenzofuran. ekb.eg
Directing Effects : Any potential electrophilic substitution would be directed to the positions meta to the existing carboxylic acid groups. The oxygen atom of the central furan (B31954) ring is an ortho, para-director, which can influence the final substitution pattern. The interplay of these directing effects determines the regioselectivity of the reaction.
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position(s) | Electronic Effect | Influence on Reactivity | Directing Effect |
| Carboxylic Acid | 4, 6 | Electron-withdrawing | Deactivating | Meta-directing |
| Furan Oxygen | 9 (heteroatom) | Electron-donating (resonance) | Activating | Ortho, para-directing |
Decarboxylation Pathways and Related Reactions
Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). This reaction is most readily achieved for carboxylic acids that have a carbonyl group at the beta-position, which facilitates a cyclic, concerted transition state. masterorganicchemistry.comyoutube.com
This compound does not possess this beta-carbonyl structure. Therefore, its decarboxylation is not a facile process and generally requires harsh conditions, such as very high temperatures. nist.gov Studies on other unactivated aromatic acids, like benzoic acid, show that decarboxylation occurs at very low rates even at 400 °C. nist.gov The rate of this reaction can be influenced by factors such as the presence of catalysts, activating groups (such as a hydroxyl group ortho or para to the acid), or radical initiators. nist.gov For this compound, the process would likely involve the thermal cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, a high-energy process.
Table 3: Factors Affecting Decarboxylation of Aromatic Carboxylic Acids
| Factor | Effect on Decarboxylation Rate | Rationale | Source |
| High Temperature (>400 °C) | Increases rate | Provides sufficient energy to break the Ar-COOH bond. | nist.gov |
| Activating Groups (-OH) | Increases rate | Electron-donating groups can stabilize the transition state. | nist.gov |
| Absence of β-Carbonyl | Decreases rate | The low-energy cyclic transition state pathway is unavailable. | masterorganicchemistry.comyoutube.com |
| Presence of H-donors | Can promote rate | May facilitate protonolysis or radical pathways. | nist.gov |
Coordination Chemistry and Ligand Binding Mechanisms
The carboxylate groups of this compound, formed upon deprotonation, are excellent coordinating agents for metal ions and can participate in forming coordination complexes or metal-organic frameworks (MOFs).
A significant application demonstrating its binding mechanism is its role as a potent inhibitor of transthyretin (TTR) amyloidogenesis. ncats.io Transthyretin is a protein that can misfold and aggregate into amyloid fibrils, leading to disease. This compound can bind to the thyroxine-binding sites of the TTR protein.
The binding mechanism involves:
Deprotonation : The carboxylic acid groups lose their protons at physiological pH.
Ionic Interactions : The resulting carboxylate anions form salt bridges (ionic bonds) with positively charged amino acid residues, such as lysine, in the TTR binding pocket.
Hydrogen Bonding : The oxygen atoms of the carboxylates and the central furan can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein.
Hydrophobic Interactions : The planar, aromatic dibenzofuran core can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.
This multi-point binding kinetically stabilizes the native tetrameric state of TTR, preventing its dissociation and subsequent aggregation into amyloid fibrils. ncats.io The specific geometry and rigidity of the dibenzofuran scaffold, along with the precise positioning of the carboxyl groups, are crucial for its high binding affinity and selectivity.
Table 4: Ligand Binding Interactions of Dibenzofuran-4,6-dicarboxylate
| Interaction Type | Participating Group(s) on Ligand | Potential Partner(s) in a Protein |
| Ionic Bonding (Salt Bridge) | Deprotonated carboxylate groups (-COO⁻) | Positively charged amino acid residues (e.g., Lysine, Arginine) |
| Hydrogen Bonding | Carboxylate oxygens, Furan oxygen | Hydrogen bond donors on amino acids (e.g., Serine, Threonine, backbone N-H) |
| Hydrophobic Interactions | Dibenzofuran ring system | Nonpolar amino acid residues (e.g., Leucine, Phenylalanine) |
Applications in Advanced Materials Science and Engineering
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure and divergent carboxylate linkers of dibenzofuran-4,6-dicarboxylic acid make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their exceptionally high surface areas, tunable pore sizes, and diverse functionalities, making them suitable for a wide array of applications. wpi.edu
Design and Synthesis of this compound-based MOFs/COFs
The design of MOFs and COFs using this compound as an organic linker relies on its ability to connect metal clusters (in MOFs) or organic nodes (in COFs) into extended, porous networks. The synthesis typically involves solvothermal or hydrothermal methods, where the dicarboxylic acid and a metal salt (for MOFs) are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel for an extended period. mdpi.comnih.gov
During this process, the metal ions and the deprotonated carboxylate groups of the dibenzofuran (B1670420) linker self-assemble into a crystalline, three-dimensional structure. mdpi.com The rigidity of the dibenzofuran unit helps prevent the collapse of the porous structure upon removal of solvent molecules, leading to permanent porosity. The specific geometry of the resulting framework—its topology, pore size, and shape—can be controlled by the choice of metal ion, which has a specific coordination preference, and the reaction conditions. wpi.edu While numerous dicarboxylic acids are used to synthesize MOFs, the unique V-shape and electronic properties of the dibenzofuran linker offer opportunities to create novel framework topologies not achievable with more linear linkers like terephthalic acid. nih.govrsc.org
Table 1: General Synthesis Parameters for MOFs with Dicarboxylic Acid Linkers
| Parameter | Description | Typical Values/Conditions | Relevance for this compound |
|---|---|---|---|
| Synthesis Method | The technique used to induce crystallization of the framework. | Solvothermal, Hydrothermal, Microwave-assisted, Mechanochemical. mdpi.com | Solvothermal and hydrothermal methods are well-suited for this linker due to its high thermal stability. ontosight.ai |
| Metal Source | Metal ions or clusters that act as nodes in the framework. | Zn(II), Cu(II), Zr(IV), Lanthanides (Eu, Tb). rsc.orgmdpi.comresearchgate.net | The choice of metal dictates the geometry of the node and the overall framework topology. |
| Solvent | Medium for the reaction. It can also act as a template for pore formation. | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol. nih.gov | High-boiling polar aprotic solvents are effective at dissolving the reactants. |
| Temperature | Influences reaction kinetics and crystal formation. | 80°C - 220°C. nih.gov | Higher temperatures can lead to more crystalline, thermodynamically stable phases. |
Gas Adsorption and Separation Properties in Porous Frameworks
Frameworks constructed from this compound are predicted to be excellent candidates for gas adsorption and separation. The performance of a MOF in these applications is dictated by its pore size, pore volume, surface area, and the chemical nature of its internal surfaces. researchgate.net The inherent microporosity of these frameworks allows them to act as molecular sieves, selectively admitting gas molecules based on size. eccsel.org
Furthermore, the dibenzofuran unit itself possesses an electron-rich aromatic system, which can establish favorable π-π stacking interactions with certain gas molecules like carbon dioxide (CO2). This chemical affinity can enhance the selectivity of the MOF for CO2 over other gases such as methane (B114726) (CH4) or nitrogen (N2), a critical requirement for applications like natural gas purification and carbon capture. nih.govrsc.org The strategic placement of functional groups within the pores, a hallmark of MOF chemistry, could further tune this selectivity. researchgate.net While specific data for a MOF made from this exact linker is not widely reported, comparisons with MOFs made from similarly-sized linkers suggest high surface areas are achievable. nih.gov
Table 2: Potential Gas Adsorption Applications for this compound-Based MOFs
| Application | Target Gas | Separation From | Underlying Mechanism |
|---|---|---|---|
| Carbon Capture | CO₂ | N₂ (from flue gas) | Selective adsorption due to interactions between CO₂ and the electron-rich framework. nih.gov |
| Natural Gas Purification | CO₂, H₂S | CH₄ | Preferential adsorption of acidic gases on the framework's surfaces. |
| Hydrogen Storage | H₂ | - | Physisorption within the microporous structure at cryogenic temperatures. |
Catalytic Applications of this compound-derived Frameworks
MOFs are often described as bridging the gap between homogeneous and heterogeneous catalysis. Frameworks derived from this compound could function as catalysts in several ways. The metal nodes, particularly if they have open coordination sites after solvent removal, can act as Lewis acid sites to catalyze a variety of organic reactions, such as cyanosilylation or condensation reactions. researchgate.netespublisher.com
The organic linker itself can also be a platform for catalysis. While the dibenzofuran unit is relatively inert, it can be functionalized pre- or post-synthesis to introduce catalytic groups. More importantly, the well-defined pores of the MOF can impart size and shape selectivity, allowing only reactants of a certain dimension to access the active sites within the framework, mimicking the function of enzymes. researchgate.net This confinement effect can lead to enhanced reaction rates and unique product selectivities compared to conventional catalysts.
Optoelectronic and Sensing Capabilities
The dibenzofuran core is a natural chromophore, capable of absorbing UV light. This property makes this compound an excellent "antenna" ligand for constructing luminescent MOFs (LMOFs), particularly when combined with emissive lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). mdpi.com In such LMOFs, the organic linker absorbs excitation energy and efficiently transfers it to the metal center, which then emits light at its characteristic wavelengths (red for Eu³⁺, green for Tb³⁺). mdpi.comnih.gov
This luminescence is often highly sensitive to the chemical environment within the MOF's pores. When certain analyte molecules enter the pores, they can interact with the framework and either quench (turn off) or enhance (turn on) the luminescence. rsc.org This response forms the basis for highly sensitive and selective chemical sensors. researchwithrutgers.com LMOFs based on this compound would be promising candidates for detecting small molecules, metal ions, or explosives through this fluorescence quenching mechanism. rsc.org
Table 3: Principles of LMOF-Based Sensing
| Sensing Mechanism | Description | Potential Analytes |
|---|---|---|
| Luminescence Quenching | The analyte interacts with the framework, providing a non-radiative pathway for energy decay, which "turns off" the light emission. mdpi.com | Nitroaromatic compounds (explosives), metal cations (e.g., Fe³⁺), quinones. mdpi.comrsc.org |
| Luminescence Enhancement | The analyte interacts with the framework in a way that reduces non-radiative decay, "turning on" or increasing the intensity of light emission. | Certain small molecules or ions that rigidify the framework. |
| Ratiometric Sensing | The framework has two different emission peaks. The presence of an analyte causes the intensity ratio of the two peaks to change in a predictable way. nih.gov | Dipicolinic acid (biomarker for bacterial spores). nih.gov |
Polymer Chemistry and High-Performance Materials
The same structural rigidity and thermal stability that make this compound attractive for MOFs also make it a valuable monomer for synthesizing high-performance polymers. ontosight.ai By incorporating this unit into the polymer backbone, materials with enhanced thermal resistance, mechanical strength, and dimensional stability can be achieved.
Synthesis of Polyesters and Polyimides Utilizing this compound as a Monomer
This compound can serve as a specialty diacid monomer in polycondensation reactions. ontosight.ai
Polyesters: Through reaction with various diols (e.g., ethylene (B1197577) glycol, butanediol) via high-temperature polycondensation, a range of polyesters can be synthesized. The rigid and bulky dibenzofuran unit in the polymer chain would restrict segmental motion, leading to a significant increase in the glass transition temperature (Tg) and improved thermal stability compared to polyesters made from more flexible aliphatic or even standard aromatic diacids.
Polyimides: Polyimides are a class of exceptionally high-performance polymers known for their outstanding thermal stability and mechanical properties. They are typically synthesized in a two-step process. First, a dianhydride is reacted with a diamine to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclization, forming the final, robust polyimide. While this compound itself is not a dianhydride, it can be chemically converted into a corresponding dianhydride. Alternatively, it can be used to synthesize novel diamines, which are then polymerized. The incorporation of the dibenzofuran moiety is expected to yield polyimides with extremely high thermal stability and excellent mechanical properties for demanding applications in aerospace and electronics.
Supramolecular Assembly and Self-Organizing Systems
The precise geometry of this compound, with its two carboxylic acid groups positioned at defined angles, makes it an excellent candidate for constructing highly ordered supramolecular structures. These structures, including coordination polymers and metal-organic frameworks (MOFs), self-assemble through the coordination of the carboxylate groups with metal ions. researchgate.netresearchgate.net
The formation of these frameworks is a process of molecular self-organization where the dibenzofuran dicarboxylate acts as a "linker" or "strut" and metal ions or clusters act as "nodes." The resulting architecture can be a one, two, or three-dimensional network with a highly regular, porous structure. researchgate.netrsc.orgbibliotekanauki.pl The specific topology of the network is dictated by the coordination preference of the metal ion and the geometry of the dibenzofuran linker. These crystalline materials are of great interest for applications in gas storage, separation, and catalysis. researchgate.netrsc.org
The table below outlines the typical components and resulting features of a MOF synthesized using a dicarboxylic acid linker like this compound.
Components of a Dibenzofuran-Based Metal-Organic Framework
| Component | Function | Example | Resulting Feature |
|---|---|---|---|
| This compound | Organic Linker | Provides structure and porosity | Defined pore geometry |
| Metal Salt (e.g., Zinc Nitrate) | Metal Node Source | Forms coordination centers | Crystalline framework |
| Solvent (e.g., DMF) | Reaction Medium | Facilitates crystal growth | High surface area |
Energy Storage and Conversion Applications (e.g., as Electrode Materials)
A significant application of materials derived from this compound is in the field of energy storage, particularly as electrode materials for batteries and supercapacitors. nih.govrsc.org While pristine MOFs often have low electrical conductivity, they serve as excellent precursors or templates for creating highly effective electrode materials. rsc.orgresearchgate.net
The process typically involves the pyrolysis of a MOF containing this compound and a suitable metal (like cobalt or zinc). This high-temperature treatment in an inert atmosphere converts the MOF into a composite material, which could be metal oxide nanoparticles embedded within a porous carbon matrix. rsc.org The organic linker (this compound) decomposes to form the conductive carbon support, while the metal nodes transform into redox-active metal oxide particles.
These MOF-derived materials are highly advantageous for energy storage due to several key properties:
High Surface Area: The original porosity of the MOF is often retained, providing a large surface area for electrolyte interaction and electrochemical reactions. nih.govrsc.org
Porous Structure: The interconnected pores facilitate rapid ion transport, which is crucial for high power performance.
Redox-Active Sites: The resulting metal oxide or metal sulfide (B99878) nanoparticles provide sites for faradaic reactions, contributing to high energy storage capacity. nih.gov
The table below summarizes the characteristics and advantages of MOF-derived materials for energy storage applications.
Properties of MOF-Derived Electrode Materials
| Property | Origin (from MOF precursor) | Advantage in Energy Storage |
|---|---|---|
| High Porosity | Templated by the MOF's open framework | Enhanced electrolyte access and ion diffusion |
| High Surface Area | Decomposition of organic linker into porous carbon | Increased sites for charge storage (double-layer capacitance) |
| Embedded Nanoparticles (e.g., Metal Oxides) | Decomposition of metal nodes | Provide pseudocapacitance and high energy density |
| Conductive Carbon Matrix | Pyrolysis of the dibenzofuran organic linker | Improved electrical conductivity of the electrode |
Table of Compounds
Advanced Analytical Methodologies for Detection and Characterization in Non Biological Systems
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are the cornerstone for separating Dibenzofuran-4,6-dicarboxylic acid from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like dicarboxylic acids. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method developed for dibenzofuran (B1670420) phytoalexins utilized a C18 reversed-phase column with a mobile phase consisting of a water-methanol mixture containing trifluoroacetic acid. nih.gov Detection is often achieved using a Photo Diode Array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, confirming peak purity and identity. nih.gov Chiral HPLC has also been employed to separate enantiomers of dibenzofuran derivatives, using specific chiral columns and a mobile phase like ethanol/heptane. orgsyn.org
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and is considered a definitive method for identifying and quantifying trace levels of organic compounds, including dibenzofuran derivatives. nih.gov Due to the low volatility and polar nature of carboxylic acids, a derivatization step is typically required before GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative. Common derivatization techniques include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification. nih.govresearchgate.net The choice of derivatization agent and reaction conditions is optimized to achieve maximum conversion and reliable results. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the state-of-the-art technique for analyzing halogenated dibenzofurans, providing extremely low detection limits necessary for legal and environmental scrutiny. nih.govnih.gov
The purity assessment of organic compounds like this compound often employs a mass balance approach. This method involves quantifying the main component by subtracting the mass fractions of all identified impurities, which include structurally related compounds, water content, residual solvents, and inorganic impurities. mdpi.com
Table 1: Exemplary HPLC Conditions for Dibenzofuran Derivative Analysis
| Parameter | Condition 1 (Phytoalexins) nih.gov | Condition 2 (Chiral Separation) orgsyn.org |
|---|---|---|
| Column | Luna C18 reversed-phase (250 × 4.6 mm, 5 µm) | Chiracel OD-H (25 cm) |
| Mobile Phase | 1 mM Trifluoroacetic acid (TFA) in water with methanol (B129727) (40:60 v/v) | Ethanol/Heptane (1:4 v/v) |
| Detection | Photo Diode Array (PDA) at 254 nm | UV detector at 215 nm |
| Flow Rate | Not specified | 1.0 mL/min |
| Temperature | Not specified | 25°C |
Table 2: Derivatization for GC-MS Analysis of Dicarboxylic Acids
| Technique | Reagent Example | Purpose | Reference |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) | Increases volatility and thermal stability by replacing acidic protons with trimethylsilyl (B98337) groups. | nih.govresearchgate.net |
| Esterification | BF3/alcohol reagent | Converts carboxylic acids to their corresponding esters, which are more volatile. | researchgate.net |
Advanced Spectrophotometric and Electrochemical Detection Methods
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection and quantification of this compound.
Spectrophotometric Methods are based on the principle that molecules absorb light at specific wavelengths. The ultraviolet (UV) absorption spectrum of a dibenzofuran derivative can provide characteristic peaks that aid in its identification. wikipedia.org For quantitative analysis, colorimetric assays can be developed. These methods involve a chemical reaction that produces a colored product, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. For example, a novel colorimetric assay was developed for 2,5-diformylfuran (a related furan (B31954) compound) based on its reaction with 1,4-phenylenediamine to form a colored polymer. mdpi.com Such Schiff-base formation reactions could potentially be adapted for detecting dibenzofuran derivatives with appropriate functional groups. The Folin-Ciocalteu reagent is another well-known spectrophotometric method used for quantifying total phenolic content, which works by reacting with phenols to produce a blue-colored complex. nih.gov
Electrochemical Methods provide high sensitivity and are based on measuring the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are powerful tools for studying the redox behavior of electroactive compounds. ub.edu The electrochemical oxidation of dibenzothiophene (B1670422) derivatives has been studied on boron-doped diamond (BDD) electrodes, which are known for their wide potential window and resistance to fouling. ub.edu Such methods could be developed for this compound, as the dibenzofuran core can undergo electrochemical oxidation, providing a basis for a sensitive detection method. DPV is often found to be the most sensitive electroanalytical technique for such applications. ub.edu
Table 3: Overview of Spectrophotometric and Electrochemical Methods
| Method Type | Technique | Principle | Potential Application for Dibenzofurans | Reference |
|---|---|---|---|---|
| Spectrophotometric | UV-Vis Spectroscopy | Measures absorption of UV-Visible light by the molecule's chromophores. | Identification based on characteristic absorption maxima (λmax). | wikipedia.org |
| Colorimetric Assay | Analyte reacts to form a colored product, with absorbance proportional to concentration. | Quantification by developing a specific color-forming reaction (e.g., with a coupling reagent). | mdpi.comresearchgate.net | |
| Electrochemical | Voltammetry (CV, DPV, SWV) | Measures current response to an applied potential, based on the analyte's oxidation or reduction. | Sensitive detection and quantification based on the electrochemical oxidation of the dibenzofuran ring. | ub.edu |
Method Development for Environmental Monitoring of Synthetic Byproducts (excluding biological remediation)
The synthesis of complex molecules like this compound can lead to the formation of byproducts, and the monitoring of these compounds in environmental matrices is crucial to prevent contamination. The methods developed for polychlorinated dibenzofurans (PCDFs) and polyhalogenated dibenzofurans (PHDFs) serve as a strong foundation for monitoring other synthetic dibenzofuran byproducts. nih.govepa.gov
The U.S. Environmental Protection Agency (EPA) has established robust methods for determining these compounds in samples such as ambient air, water, soil, and sediment. epa.govepa.gov These methods typically involve several key steps:
Sampling: Collection of a representative sample, such as high-volume air sampling over a 24-hour period. epa.gov
Extraction: Isolating the target compounds from the sample matrix using an appropriate organic solvent. nih.gov
Clean-up: A critical multi-step process to remove interfering co-extractives. This can involve techniques like carbon column chromatography to separate dibenzofurans from other organic compounds. nih.govosti.gov
Analysis: Instrumental analysis, almost exclusively by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), which provides the necessary selectivity and sensitivity to detect these compounds at very low concentrations (e.g., picograms per cubic meter, pg/m³). epa.govepa.gov
These analytical procedures are essential for generating legally defensible data for environmental regulation and assessment. nih.gov The development of such methods for non-halogenated synthetic byproducts related to this compound would follow similar principles of rigorous extraction, cleanup, and sensitive detection to ensure accurate environmental monitoring.
Table 4: Summary of Key EPA Methodologies for Dibenzofuran Analysis in Environmental Samples
| Method | Matrix | Target Analytes | Key Technology | Reference |
|---|---|---|---|---|
| Method TO-9A | Ambient Air | Polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs) | High-volume sampling followed by HRGC/HRMS | epa.govepa.gov |
| Method 1613B | Water, Soil, Sediment | Tetra- through Octa-Chlorinated Dioxins and Furans | Isotope Dilution HRGC/HRMS | epa.gov |
| Method 613 | Water | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (a related compound class) | GC/MS | epa.gov |
Future Prospects and Research Frontiers
Rational Design of Next-Generation Materials Based on Dibenzofuran-4,6-dicarboxylic Acid
The concept of rational design involves the strategic, top-down creation of materials where the properties are predetermined by the careful selection of molecular building blocks. rsc.orgosti.gov this compound is an exemplary candidate for this approach due to its rigid structure and well-defined coordination sites provided by the carboxylate groups.
Metal-Organic Frameworks (MOFs): A primary area of focus is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. rsc.org The specific geometry and chemical nature of the linker, such as this compound, directly influence the resulting MOF's topology, pore size, and surface chemistry. mdpi.com
Researchers can systematically alter MOF properties by:
Varying Metal Nodes: Combining this compound with different metal ions (e.g., Zr⁴⁺, Cu²⁺, Zn²⁺) can create MOFs with varied thermal and chemical stability and catalytic activity. rsc.org For instance, high-valent metal ions like Zr⁴⁺ often lead to exceptionally stable frameworks. osti.gov
Functional Group Modification: The dibenzofuran (B1670420) backbone can be further functionalized to introduce specific chemical properties. While not altering the base this compound, this design principle shows how analogous linkers could be created to fine-tune the framework. For example, adding amine groups could enhance CO₂ affinity for carbon capture applications.
Isomeric and Mixed-Linker Systems: Employing isomers of the linker or introducing a secondary linker alongside this compound can generate MOFs with complex and novel topologies, potentially leading to unique adsorption or separation behaviors. rsc.org
The table below outlines potential applications for MOFs rationally designed with this compound, based on design principles from analogous systems.
| Application Area | Design Strategy | Targeted Property |
| Gas Storage | Maximizing pore volume and surface area using a rigid linker. | High uptake capacity for gases like hydrogen or methane (B114726). |
| Chemical Separations | Tuning pore size and surface chemistry. | Selective adsorption of specific molecules from a mixture. |
| Catalysis | Incorporating catalytically active metal nodes or functional groups. | Enhanced reaction rates and selectivity. osti.gov |
| Luminescent Sensing | Utilizing the inherent fluorescence of the dibenzofuran moiety. | Detection of specific analytes through changes in luminescence. researchgate.net |
Porous Polymers and Other Materials: Beyond MOFs, the dicarboxylic acid functionality allows this compound to be a monomer for producing polyesters and polyamides. ontosight.ai Its rigidity and high thermal stability can be imparted to these polymers, leading to materials with enhanced mechanical strength and heat resistance, suitable for demanding engineering applications. ontosight.ai
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The sheer number of possible combinations between organic linkers and metal nodes makes the experimental discovery of optimal materials a time-consuming and resource-intensive process. nih.gov Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to accelerate this discovery phase. nih.govnih.gov
Predictive Modeling for MOF Synthesis: ML models can be trained on existing databases of synthesized materials, such as the Cambridge Structural Database. nih.gov These models learn the complex relationships between the chemical features of the building blocks (like this compound) and the properties of the final material. nih.govresearchgate.net For a given metal-linker pair, an ML tool can predict the likelihood of forming a porous, guest-accessible structure with a certainty of over 80%. nih.govnih.gov This allows researchers to prioritize synthetic targets that have a high probability of success. nih.gov
High-Throughput Computational Screening: By combining ML with computational algorithms, researchers can perform high-throughput screening of vast, hypothetical libraries of materials. nih.govresearchgate.net For instance, an evolutionary algorithm guided by an ML model could screen trillions of potential MOF structures to identify candidates with world-record-breaking methane storage capacity. nih.gov This inverse design approach starts with the desired property and works backward to identify the ideal building blocks, including specific linkers like this compound.
| Step | Description | AI/ML Contribution |
| 1. Database Creation | Hypothetical or existing material structures are generated and their building blocks (e.g., metal, linker) are identified. nih.gov | Algorithms automate the deconstruction of known structures and the generation of hypothetical ones. researchgate.net |
| 2. Feature Engineering | Chemical and structural features of the building blocks are converted into numerical descriptors that an ML model can understand. | Automated tools compute a wide range of molecular descriptors from simple structural representations. mdpi.com |
| 3. Model Training | An ML algorithm (e.g., Random Forest, Neural Network) is trained on the dataset to correlate features with target properties (e.g., porosity, gas uptake). researchgate.netresearchgate.net | The model learns complex, non-linear structure-property relationships from the data. nih.gov |
| 4. Predictive Screening | The trained model rapidly predicts the properties of new, unsynthesized materials based solely on their proposed building blocks. nih.govresearchgate.net | Drastically reduces the number of required experiments by identifying the most promising candidates for synthesis. nih.gov |
| 5. Experimental Validation | Top-ranked candidates identified by the model are synthesized and their properties are experimentally verified. | Confirms the accuracy of the ML predictions and provides new data to further refine the model. rsc.org |
This integration of AI allows researchers to explore the chemical space more efficiently, accelerating the development of next-generation materials based on this compound for targeted applications.
Sustainable Synthesis and Circular Economy Considerations for this compound Production
The long-term viability of using this compound in large-scale applications hinges on the development of sustainable and economically feasible production methods. This involves adopting principles of green chemistry and considering the entire lifecycle of the material within a circular economy framework.
Green Synthesis Routes: Traditional synthetic routes for dibenzofuran derivatives often rely on multi-step processes that may use harsh reagents or costly catalysts. ekb.egorganic-chemistry.org Future research is focused on developing more sustainable pathways. organic-chemistry.org
Bio-based Feedstocks: A key goal is to produce dicarboxylic acids from renewable biomass instead of petroleum. rsc.orgnih.gov While direct biosynthesis of this compound is not yet established, research into the microbial production of other aromatic dicarboxylic acids, like 2-pyrone-4,6-dicarboxylic acid (PDC), from lignin-derived compounds demonstrates a viable strategy. rsc.orgresearchgate.net Engineered microbes could potentially be designed to convert bio-derived phenols or other aromatic precursors into the dibenzofuran core. nih.govnih.gov
Greener Catalysis: The synthesis of the dibenzofuran nucleus often involves coupling reactions. rsc.orgnih.gov Modern approaches focus on using more environmentally benign and reusable catalysts, such as palladium on carbon (Pd/C), and minimizing the use of hazardous solvents. organic-chemistry.orgbiointerfaceresearch.com Recent advances in photochemistry and electrochemistry also offer pathways that proceed under milder conditions, reducing energy consumption and waste. researchgate.net
Circular Economy Principles: A circular economy model aims to eliminate waste and keep materials in use. For materials derived from this compound, this could involve:
Design for Recyclability: Developing polymers or MOFs that can be easily deconstructed back into their constituent monomers (this compound) and metal components. This would allow for the recovery and reuse of these valuable building blocks.
Upcycling Waste Streams: Exploring the conversion of plastic waste or other industrial byproducts into valuable chemical feedstocks. While a distant prospect, future biorefineries could potentially convert mixed aromatic waste into platform chemicals that could serve as precursors for dibenzofuran synthesis.
The table below summarizes sustainable approaches for the production lifecycle of this compound.
| Lifecycle Stage | Sustainable Approach | Potential Impact |
| Feedstock Sourcing | Utilization of lignocellulosic biomass. rsc.org | Reduced dependence on fossil fuels; lower carbon footprint. |
| Chemical Synthesis | Employing reusable catalysts (e.g., Pd/C), electrochemical methods, and avoiding hazardous reagents. biointerfaceresearch.comresearchgate.net | Minimized waste generation, lower energy consumption, and increased process safety. |
| Material Use | Design of high-performance, durable materials. | Extended product lifespan, reducing the need for frequent replacement. |
| End-of-Life | Development of chemical or biological recycling processes to recover the monomer. | Creation of a closed-loop system, conserving resources and preventing pollution. |
By focusing on these research frontiers, the scientific community can unlock the full potential of this compound, paving the way for a new generation of advanced, functional, and sustainable materials.
Q & A
Q. What are the optimized synthetic routes for dibenzofuran-4,6-dicarboxylic acid, and how can reaction parameters be controlled to improve yield?
The synthesis involves lithiation-carboxylation of dibenzofuran using sec-butyllithium under argon at −78°C, followed by carboxylation with gaseous CO₂. Critical parameters include:
- Temperature control : Maintaining −78°C during lithiation prevents side reactions .
- Reagent stoichiometry : A 3:1 molar ratio of sec-butyllithium to dibenzofuran ensures complete deprotonation .
- CO₂ introduction : Continuous CO₂ flow during warming ensures efficient carboxylation, yielding 96% of the diacid after acidification and purification .
Q. What purification techniques are effective for this compound following carboxylation reactions?
Post-synthesis purification involves:
- Acidification : Adjusting the aqueous suspension to pH 3 with 2N HCl precipitates the diacid .
- Solvent washing : Sequential washing with water and diethyl ether removes residual TMEDA and lithium salts .
- Vacuum drying : Drying over P₂O₅ for three days ensures complete removal of moisture .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Elemental analysis : Validates empirical formula (e.g., C₁₄H₈O₅) .
- Spectroscopic methods : FTIR confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement of the dibenzofuran core and carboxyl groups, as demonstrated in TTR inhibitor co-crystal structures .
Advanced Research Questions
Q. How does this compound inhibit transthyretin (TTR) amyloidogenesis at the molecular level?
The compound binds TTR’s thyroxine pockets, stabilizing the native tetrameric state and preventing dissociation into amyloidogenic monomers. Key mechanisms include:
- Structural complementarity : The dibenzofuran core occupies the outer thyroxine pocket, while carboxyl groups form hydrogen bonds with Lys15 and Glu54 residues .
- Kinetic stabilization : Binding increases the energy barrier for tetramer dissociation, rendering amyloidogenesis thermodynamically unfavorable under physiological conditions .
Q. What strategies enhance the binding selectivity of this compound derivatives to TTR in complex biological fluids?
- Aryl appendages : Substituents at the C1 position of the dibenzofuran core fill the inner thyroxine pocket, improving affinity and selectivity (e.g., derivatives with ortho-methoxyaryl groups show 10-fold selectivity over serum albumin) .
- Plasma binding assays : Competitive experiments with thyroxine and retinol-binding protein validate selectivity under physiologically relevant conditions .
Q. What are the design principles for modifying this compound to achieve kinetic stabilization of TTR?
- Steric bulk incorporation : Carborane substituents or halogenated aryl groups enhance hydrophobic interactions with the TTR binding channel, increasing residence time .
- Pro-drug approaches : Esterification of carboxyl groups improves bioavailability, with in vivo hydrolysis regenerating the active diacid form .
Q. How can computational methods guide the optimization of dibenzofuran-based TTR inhibitors?
- Molecular docking : Predicts binding modes using TTR crystal structures (PDB: 1F41) to prioritize derivatives with optimal complementarity .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications, reducing experimental screening costs .
Key Research Findings
- Therapeutic potential : this compound derivatives are in preclinical trials for familial amyloid polyneuropathy, showing 90% suppression of fibril formation in ex vivo plasma assays .
- Material science applications : While not directly studied for this compound, structurally related 2-pyrone-4,6-dicarboxylic acid (PDC) demonstrates utility in biodegradable polyesters, suggesting analogous potential for lignin-based polymer research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
